Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate
CAS No.:
Cat. No.: VC16503507
Molecular Formula: C12H11F3O2
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11F3O2 |
|---|---|
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | ethyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+ |
| Standard InChI Key | SMBXVOLINKNRSR-BQYQJAHWSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC=CC=C1C(F)(F)F |
| Canonical SMILES | CCOC(=O)C=CC1=CC=CC=C1C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate is an α,β-unsaturated ester with a trans-configuration (E-isomer) at the double bond. The trifluoromethyl group at the ortho position of the phenyl ring introduces significant electronic effects, including electron-withdrawing inductive (-I) and mesomeric (-M) contributions, which polarize the conjugated system . The molecular weight is 244.21 g/mol, with an exact mass of 244.071 Da . The ester functional group (COOEt) and trifluoromethyl (CF₃) moiety jointly influence its solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁F₃O₂ | |
| Molecular Weight | 244.21 g/mol | |
| Exact Mass | 244.071 Da | |
| PSA (Polar Surface Area) | 26.3 Ų | |
| LogP (Partition Coeff.) | 3.195 |
Synonyms and Registry Data
This compound is interchangeably referred to as:
-
(E)-Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate
-
Ethyl trans-3-phenyl-3-(trifluoromethyl)propenoate
Synthesis and Reaction Pathways
Hydrogenation to Saturated Derivatives
A key synthetic application involves the hydrogenation of the α,β-unsaturated double bond to yield ethyl 3-(2-trifluoromethylphenyl)propanoate. As reported in , catalytic hydrogenation of ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate proceeds with 87.5% yield under mild conditions. The product, a saturated ester, exhibits distinct NMR shifts compared to the parent compound:
-
¹H NMR (CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.62 (t, J=7.4 Hz, 2H, CH₂), 3.14 (t, J=7.4 Hz, 2H, CH₂), 4.15 (q, J=7.2 Hz, 2H, OCH₂), and 7.27–7.65 (m, 4H, Ar-H) .
-
IR (KBr): Strong absorption at 1736 cm⁻¹ (C=O stretch), with additional bands at 1316, 1177, and 1119 cm⁻¹ attributable to C-F and C-O vibrations .
Table 2: Comparative Spectral Data
| Compound | ¹H NMR Key Peaks (δ) | IR C=O Stretch (cm⁻¹) |
|---|---|---|
| Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate | 6.35–7.65 (m, Ar-H and CH=CH) | 1736 |
| Ethyl 3-(2-trifluoromethylphenyl)propanoate | 2.62–3.14 (m, CH₂) | 1736 |
Synthetic Routes to Related Derivatives
Modifications at the phenyl ring or ester group enable access to analogs like ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate (CAS 376641-10-0) . Such derivatives often retain the core reactivity profile while introducing steric or electronic variations.
Physicochemical and Spectroscopic Analysis
Electronic Effects of the Trifluoromethyl Group
The CF₃ group’s strong -I effect deactivates the phenyl ring, directing electrophilic substitution to the meta position. This electronic perturbation is evident in the compound’s UV-Vis spectra, where the conjugated system exhibits a λₘₐₐₓ shift compared to non-fluorinated analogs .
Thermal Stability and Phase Behavior
While explicit melting/boiling points are unavailable, the compound’s oily consistency at room temperature suggests a low melting point (<25°C). The lack of flash point data necessitates cautious handling under standard laboratory conditions.
Applications in Organic Synthesis
Intermediate in Pharmaceutical Chemistry
The α,β-unsaturated ester moiety serves as a Michael acceptor in nucleophilic additions, enabling the construction of quaternary carbon centers. For example, it participates in asymmetric catalysis to generate chiral building blocks for kinase inhibitors .
Agrochemical Relevance
Fluorinated aromatic compounds are pivotal in herbicide design due to their metabolic stability. The CF₃ group in this compound enhances lipophilicity, potentially improving membrane permeability in active ingredients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume